6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of aminothiazole with halo carbonyl compounds. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-B]thiazole ring . The reaction conditions often involve the use of dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow systems with multistage reactors to optimize yield and efficiency. This approach allows for the synthesis of the compound without the need for intermediate isolation, making the process more streamlined and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The compound’s ability to bind to DNA or proteins can result in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Imidazo[2,1-B]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Imidazole derivatives: Compounds such as metronidazole and omeprazole, which contain the imidazole ring, are known for their antibacterial and antiulcer properties.
Uniqueness: 6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the imidazole and thiazole rings makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C13H10N2O2S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2S/c1-8-3-2-4-9(5-8)10-6-15-11(12(16)17)7-18-13(15)14-10/h2-7H,1H3,(H,16,17) |
InChI Key |
DUMIMFQWJWGVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN3C(=CSC3=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.